![molecular formula C17H20N2O5S B3732670 N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3732670.png)
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMPEA-GS, is a chemical compound that has gained significant attention in scientific research. DMPEA-GS is a novel and potent glycine transporter type 1 (GlyT1) inhibitor that has shown promising results in preclinical studies.
Mechanism of Action
DMPEA-GS acts as a N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By inhibiting N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, DMPEA-GS enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
DMPEA-GS has been shown to increase the concentration of glycine in the prefrontal cortex and hippocampus, which are brain regions involved in cognition, emotion, and memory. DMPEA-GS also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. Additionally, DMPEA-GS has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
Advantages and Limitations for Lab Experiments
DMPEA-GS has several advantages for lab experiments. It is a potent and selective N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor that has been extensively studied in preclinical models. DMPEA-GS has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, DMPEA-GS has some limitations for lab experiments. It is a relatively new compound that has not yet been tested in clinical trials. Additionally, the long-term effects and safety of DMPEA-GS are still unknown.
Future Directions
DMPEA-GS has several promising future directions for scientific research. It could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. DMPEA-GS could also be tested in clinical trials to determine its safety and efficacy in humans. Additionally, DMPEA-GS could be used as a tool compound to study the role of N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in synaptic plasticity and cognitive function.
Scientific Research Applications
DMPEA-GS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that DMPEA-GS has antidepressant, anxiolytic, and antipsychotic effects. DMPEA-GS has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-18-17(20)12-19(25(21,22)14-7-5-4-6-8-14)15-11-13(23-2)9-10-16(15)24-3/h4-11H,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVXEKAWCXMVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-benzenesulfonyl-N-(2,5-dimethoxyphenyl)-,methylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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